molecular formula C7H5NO3 B576157 1-Oxo-1lambda~5~-furo[3,4-b]pyridin-7(5H)-one CAS No. 186037-27-4

1-Oxo-1lambda~5~-furo[3,4-b]pyridin-7(5H)-one

Katalognummer: B576157
CAS-Nummer: 186037-27-4
Molekulargewicht: 151.121
InChI-Schlüssel: APDPTJIGPCKXTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Oxo-1lambda~5~-furo[3,4-b]pyridin-7(5H)-one is a heterocyclic compound that belongs to the class of furo-pyridines. These compounds are characterized by a fused ring system consisting of a furan ring and a pyridine ring. The unique structure of furo[3,4-b]pyridin-7(5H)-one 1-oxide makes it an interesting subject of study in various fields of chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of furo[3,4-b]pyridin-7(5H)-one 1-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of aminoamides of the furo[2,3-b]pyridine series, which undergo chlorination reactions with reagents such as sodium hypochlorite and N-chlorosuccinimide . The reaction proceeds at position 2 of the furopyridine system, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production of furo[3,4-b]pyridin-7(5H)-one 1-oxide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

1-Oxo-1lambda~5~-furo[3,4-b]pyridin-7(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents into the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of furo[3,4-b]pyridin-7(5H)-one 1-oxide include sodium hypochlorite, N-chlorosuccinimide, and other chlorinating agents . Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired outcome.

Major Products Formed

The major products formed from the reactions of furo[3,4-b]pyridin-7(5H)-one 1-oxide depend on the specific reaction conditions and reagents used. For example, chlorination reactions can lead to the formation of 3-imino-2-chlorofuro[2,3-b]pyridine-2-carboxamides .

Wissenschaftliche Forschungsanwendungen

1-Oxo-1lambda~5~-furo[3,4-b]pyridin-7(5H)-one has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of furo[3,4-b]pyridin-7(5H)-one 1-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inverse agonist of the cannabinoid receptor (CB1R), exhibiting antiproliferative activity against cancer cell lines . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

1-Oxo-1lambda~5~-furo[3,4-b]pyridin-7(5H)-one can be compared with other similar compounds, such as:

The uniqueness of furo[3,4-b]pyridin-7(5H)-one 1-oxide lies in its specific structure and the range of reactions it can undergo, making it a valuable compound for research and development in multiple fields.

Eigenschaften

CAS-Nummer

186037-27-4

Molekularformel

C7H5NO3

Molekulargewicht

151.121

IUPAC-Name

1-oxido-5H-furo[3,4-b]pyridin-1-ium-7-one

InChI

InChI=1S/C7H5NO3/c9-7-6-5(4-11-7)2-1-3-8(6)10/h1-3H,4H2

InChI-Schlüssel

APDPTJIGPCKXTE-UHFFFAOYSA-N

SMILES

C1C2=C(C(=O)O1)[N+](=CC=C2)[O-]

Synonyme

Furo[3,4-b]pyridin-7(5H)-one, 1-oxide (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.